Cas no 21240-56-2 (9-methyl-9H-carbazole-3-carbaldehyde)

9-Methyl-9H-carbazole-3-carbaldehyde is a versatile carbazole derivative widely used in organic synthesis and materials science. Its key advantages include a reactive aldehyde functional group, which facilitates further chemical modifications, and a rigid carbazole core that enhances thermal and photochemical stability. This compound is particularly valuable in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices, due to its electron-rich aromatic structure. Additionally, its well-defined molecular framework makes it a useful intermediate for pharmaceuticals and agrochemicals. The compound’s high purity and consistent performance ensure reliability in research and industrial applications.
9-methyl-9H-carbazole-3-carbaldehyde structure
21240-56-2 structure
商品名:9-methyl-9H-carbazole-3-carbaldehyde
CAS番号:21240-56-2
MF:C14H11NO
メガワット:209.24324
MDL:MFCD00957981
CID:911352

9-methyl-9H-carbazole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 9-methyl-9H-Carbazole-3-carboxaldehyde
    • 9-Methyl-9H-carbazole-3-carbaldehyde
    • 9-methylcarbazole-3-carbaldehyde
    • 3-formyl-9-methyl-9H-carbazole
    • 9H-Carbazole-3-carboxaldehyde,9-methyl
    • 9-methyl-9H-3-carbazolecarbaldehyde
    • 9-methyl-9H-carbazol-3-carbaldehyde
    • 9-methylcarbazole-3-aldehyde
    • N-methylcarbazole-3-carbaldehyde
    • N-methylcarbazole-3-carboxaldehyde
    • 9-methyl-9H-carbazole-3-carbaldehyde
    • MDL: MFCD00957981
    • インチ: InChI=1S/C14H11NO/c1-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-9H,1H3
    • InChIKey: PNTJHESWOJBCRP-UHFFFAOYSA-N
    • ほほえんだ: O=CC1=CC2=C(C=C1)N(C)C3=C2C=CC=C3

計算された属性

  • せいみつぶんしりょう: 209.08400
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 1

じっけんとくせい

  • ゆうかいてん: 74-75°C
  • PSA: 22.00000
  • LogP: 3.14400

9-methyl-9H-carbazole-3-carbaldehyde セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

9-methyl-9H-carbazole-3-carbaldehyde 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

9-methyl-9H-carbazole-3-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB404631-1g
9-Methyl-9H-carbazole-3-carbaldehyde, 95%; .
21240-56-2 95%
1g
€237.00 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132402-100mg
9-Methyl-9H-carbazole-3-carbaldehyde
21240-56-2 98%
100mg
¥519 2023-04-14
TRC
M240265-500mg
9-Methyl-9H-carbazole-3-carbaldehyde
21240-56-2
500mg
$ 300.00 2022-06-04
Enamine
EN300-7378283-0.5g
9-methyl-9H-carbazole-3-carbaldehyde
21240-56-2 95%
0.5g
$187.0 2023-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132402-250mg
9-Methyl-9H-carbazole-3-carbaldehyde
21240-56-2 98%
250mg
¥662 2023-04-14
Enamine
EN300-7378283-1.0g
9-methyl-9H-carbazole-3-carbaldehyde
21240-56-2 95%
1.0g
$239.0 2023-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OU407-200mg
9-methyl-9H-carbazole-3-carbaldehyde
21240-56-2 95%
200mg
861.0CNY 2021-07-15
Ambeed
A476217-1g
9-Methyl-9H-carbazole-3-carbaldehyde
21240-56-2 95%
1g
$135.0 2025-02-27
eNovation Chemicals LLC
Y1215313-5g
9-Methyl-9H-carbazole-3-carbaldehyde
21240-56-2 95%
5g
$800 2024-06-03
Chemenu
CM113254-1g
9-methyl-9H-carbazole-3-carbaldehyde
21240-56-2 95%
1g
$*** 2023-03-29

9-methyl-9H-carbazole-3-carbaldehyde 関連文献

9-methyl-9H-carbazole-3-carbaldehydeに関する追加情報

9-Methyl-9H-Carbazole-3-Carbaldehyde: A Comprehensive Overview

9-Methyl-9H-Carbazole-3-Carbaldehyde (CAS No. 21240-56-2) is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the carbazole family, which is characterized by a tricyclic structure consisting of two benzene rings fused with a pyrrole ring. The presence of a methyl group at the 9-position and an aldehyde group at the 3-position imparts unique electronic and structural properties to this molecule, making it a valuable component in various research and industrial applications.

The synthesis of 9-methyl-9H-carbazole-3-carbaldehyde involves a series of well-established organic reactions, including Friedländer-type cyclizations and alkylation processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the purity of the final product. This has facilitated its widespread use in academic research and industrial applications.

One of the most notable applications of 9-methyl-9H-carbazole-3-carbaldehyde is in the field of optoelectronics. The compound serves as a precursor for the synthesis of advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. Its ability to act as an electron transport layer or hole transport layer, depending on its functionalization, has been extensively studied in recent years. For instance, researchers have demonstrated that incorporating this compound into OLED architectures can significantly improve device efficiency and stability, paving the way for its commercialization in next-generation displays.

In addition to its electronic applications, 9-methyl-9H-carbazole-3-carbaldehyde has shown promise in biomedicine. Studies have revealed that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for drug development. Recent research has focused on its ability to modulate cellular signaling pathways involved in chronic inflammatory diseases, such as arthritis and neurodegenerative disorders. Furthermore, its role as a scaffold for drug design has been explored, with several derivatives demonstrating enhanced bioavailability and efficacy.

The structural versatility of 9-methyl-9H-carbazole-3-carbaldehyde also makes it an attractive substrate for chemical modifications. By introducing functional groups at various positions on the carbazole ring, researchers can tailor the electronic properties of the molecule for specific applications. For example, the introduction of fluorine atoms or other electron-withdrawing groups has been shown to enhance the photoluminescence quantum yield of the compound, making it suitable for sensing applications. Recent studies have highlighted its potential as a fluorescent probe for detecting metal ions or biomolecules in complex biological systems.

From an environmental perspective, 9-methyl-9H-carbazole-3-carbaldehyde has been investigated for its role in green chemistry. Its use as a catalyst or ligand in asymmetric synthesis reactions has been explored, offering a sustainable alternative to traditional metal-based catalysts. Recent findings suggest that this compound can facilitate enantioselective reactions under mild conditions, reducing waste generation and improving process efficiency.

In conclusion, 9-methyl-9H-carbazole-3-carbaldehyde (CAS No. 21240-56-2) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and functionalization techniques, positions it as a key player in the development of next-generation materials and therapies. As research continues to uncover new properties and applications, this compound is poised to make significant contributions to both academic and industrial sectors.

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